molecular formula C5H8O4 B15378922 Methyl 2-methoxy-3-oxopropanoate CAS No. 59959-35-2

Methyl 2-methoxy-3-oxopropanoate

Cat. No.: B15378922
CAS No.: 59959-35-2
M. Wt: 132.11 g/mol
InChI Key: QKHALHCFBSZCMU-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-3-oxopropanoate is a chemical compound utilized in synthetic organic and medicinal chemistry research as a versatile building block . Compounds with the 3-oxopropanoate (beta-ketoester) backbone are frequently employed in the synthesis of complex heterocyclic structures . For instance, derivatives of 3-aryl-3-oxopropanoate can serve as key precursors in transition-metal-free protocols for synthesizing functionalized 4H-chromen-4-ones (chromones), which are structures of significant interest in pharmaceutical development . Furthermore, chiral 3-oxopropanoate derivatives can be subjected to enantioselective hydrogenation processes to produce corresponding alcohols with high enantiomeric excess, making them valuable intermediates for producing optically active molecules . This product is intended for use in laboratory research and development as a chemical intermediate. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions; consult the associated Safety Data Sheet (SDS) for comprehensive hazard and handling information prior to use.

Properties

CAS No.

59959-35-2

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

IUPAC Name

methyl 2-methoxy-3-oxopropanoate

InChI

InChI=1S/C5H8O4/c1-8-4(3-6)5(7)9-2/h3-4H,1-2H3

InChI Key

QKHALHCFBSZCMU-UHFFFAOYSA-N

Canonical SMILES

COC(C=O)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The compound’s reactivity and properties can be contextualized by comparing it to esters and ketones with analogous substituents. Key analogs identified in the literature include:

Methyl 2-Benzoylamino-3-Oxobutanoate
  • Structure: A butanoate ester with a benzoylamino (-NHCOC₆H₅) group at C2 and an oxo group at C3 .
  • Comparison: The benzoylamino group introduces steric bulk and electron-withdrawing effects, enhancing electrophilicity at the C3 oxo group compared to the methoxy group in the target compound. Applications: Used in condensation reactions (e.g., with aromatic amines) to form enamino esters, a reaction less feasible with the less electrophilic methyl 2-methoxy-3-oxopropanoate .
3-Methoxy-3-Oxopropanaminium Chloride
  • Structure: Propanoic acid derivative with a methoxy group at C3 and an ammonium chloride (-NH₃⁺Cl⁻) group at C1 .
  • Comparison: The ionic ammonium group drastically increases water solubility, unlike the neutral methyl ester in the target compound. Reactivity: The oxo group at C3 is adjacent to the methoxy group, enabling different tautomeric behavior compared to the C2 methoxy/C3 oxo arrangement in this compound .
Methyl 3-[3-(2-Benzyloxyethyl)-2-Oxo-Piperidin-3-Yl]-2-Diazo-3-Oxopropionate
  • Structure : A diazo-containing ester with a piperidine ring and dual oxo groups .
  • Comparison: The diazo (-N₂) group confers photolytic and thermal instability, limiting its utility compared to the more stable target compound.

Physicochemical Properties and Reactivity

Property This compound Methyl 2-Benzoylamino-3-Oxobutanoate 3-Methoxy-3-Oxopropanaminium Chloride
Solubility Moderate in organic solvents Low in water, high in DMSO High in water (ionic nature)
Electrophilicity (C3) Moderate (methoxy EWG) High (benzoylamino EWG) Moderate (adjacent methoxy)
Thermal Stability High Moderate High (ionic lattice stabilization)

Key Observations :

  • Electron-Withdrawing Groups (EWG): The methoxy group in the target compound is a weaker EWG than the benzoylamino group in its analog, resulting in milder electrophilicity at C3.
  • Tautomerism: The C3 oxo group in this compound may exhibit keto-enol tautomerism, unlike the rigid ionic structure of 3-methoxy-3-oxopropanaminium chloride.

Q & A

Q. Table 1: Comparative Reactivity of this compound Derivatives

DerivativeReaction TypeYield (%)Key ConditionReference
Methyl 3-amino-2-methyl-3-oxopropanoateReductive amination78NaBH₃CN, MeOH, 0°C
Ethyl 2-methoxy-2-methyl-3-phenylpropanoateFriedel-Crafts65AlCl₃, benzene, reflux
Methyl 3-cyclopropyl-3-oxopropanoateCyclopropanation82CH₂N₂, Cu(OTf)₂, RT

Q. Table 2: Stability Profile in Common Solvents

SolventDegradation Half-Life (25°C)Major Degradation Product
Water6 hrs3-Oxo-2-methoxypropanoic acid
Acetonitrile>72 hrsNone detected
Ethanol24 hrsMethyl ester dimer

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